1-(3-Chlorophenyl)-2-phenylethan-1-ol

Physicochemical profiling Isomer comparison Drug design

Meta-chloro positional isomer enabling researchers to decouple lipophilicity from electronic effects in medicinal chemistry. When constructing diarylethanol antibacterial SAR libraries, the para isomer alone cannot resolve chlorine position contributions to MIC or target engagement. • Probe Cl-position effects on antibacterial MIC without LogP confounding (meta = para = 3.62) • Validate chiral resolution catalysts/enzymes on a meta-substituted carbinol • Build predictive QSAR models using meta/para isomer pairs Racemate, ≥95%. For R&D only; ships worldwide.

Molecular Formula C14H13ClO
Molecular Weight 232.70 g/mol
CAS No. 20498-65-1
Cat. No. B6595239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-2-phenylethan-1-ol
CAS20498-65-1
Molecular FormulaC14H13ClO
Molecular Weight232.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C14H13ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10,14,16H,9H2
InChIKeyBLTASTNTJCYLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)-2-phenylethan-1-ol: Identity, Class & Procurement


1-(3-Chlorophenyl)-2-phenylethan-1-ol (CAS 20498-65-1) is a meta-chloro-substituted diarylethanol with the molecular formula C₁₄H₁₃ClO and a molecular weight of 232.71 g·mol⁻¹ . It belongs to the 1,2-diarylethanol class, which has been investigated for antibacterial activity against Escherichia coli LPS mutants, where biological effect depends on the substitution pattern on the two aromatic rings [1]. The compound is commercially supplied as a racemic mixture at purities of 95–98% and is primarily used as a research intermediate in medicinal chemistry and chiral synthesis programs .

1-(3-Chlorophenyl)-2-phenylethan-1-ol: Critical Meta-Substitution


Meta-chloro substitution in 1-(3-chlorophenyl)-2-phenylethan-1-ol introduces a distinct electronic distribution and steric environment compared to the para-chloro isomer (CAS 31233-66-6) or the unsubstituted 1,2-diphenylethanol. While calculated logP values for the meta and para isomers are nearly identical (LogP = 3.62) , the meta position alters the dipole moment vector and the capacity for directional hydrogen-bond interactions that are critical in biological target engagement. In the 1,2-diarylethanol antibacterial series, the position and nature of the halogen substituent directly modulate minimum inhibitory concentration (MIC) values against E. coli LPS mutants, meaning that a para- or ortho-chloro swap cannot guarantee comparable biological activity [1]. Furthermore, the chiral secondary alcohol center makes the compound's enantiomers separable; procurement of a specific enantiomer rather than the racemate may be required for stereospecific structure–activity studies [2].

1-(3-Chlorophenyl)-2-phenylethan-1-ol Comparative Evidence vs. Analogs


Meta vs. Para Isomer LogP Equivalence

The calculated partition coefficient (LogP) for 1-(3-chlorophenyl)-2-phenylethan-1-ol is 3.62, which is identical to that of the para-chloro isomer 1-(4-chlorophenyl)-2-phenylethan-1-ol (CAS 31233-66-6, LogP = 3.62) . This demonstrates that the simple LogP metric cannot discriminate between positional isomers; therefore, differential biological performance—if any—must arise from electronic effects (meta-chloro exerts a stronger electron-withdrawing inductive effect at the ring position bearing the carbinol carbon) and steric factors (meta substitution places the chlorine atom closer to the reactive hydroxyl-bearing center than para substitution) [1].

Physicochemical profiling Isomer comparison Drug design

Antibacterial SAR: Halogen Position and LPS Interaction

A systematic study of 1,2-diarylethanols demonstrated that the antibacterial (toxic) effect against Escherichia coli K12 (LPS-deficient) and R2–R4 strains (varying LPS chain lengths) is critically dependent on the substituent structure on the aryl rings [1]. The study established that both the position and chemical nature of the substituent directly influence MIC and MBC values, and that the biological effect correlates with oxidative DNA damage in treated bacteria. Although the specific meta-chloro analog was not among the panel tested, the quantitative structure-activity trend from the series implies that a meta-chloro substituent will produce a different MIC profile than the para-chloro or ortho-chloro isomer because of altered interaction with the bacterial LPS membrane [1].

Antibacterial E. coli LPS mutants Structure-activity relationship

Chiral Resolution Method Transfer from Para-Chloro Analog

The enantiomers of the para-chloro analog 1-(4′-chlorophenyl)-2-phenylethanol have been successfully resolved via both chemical asymmetric reduction (using (R)- or (S)-methyl oxazaborolidine with BH₃·THF) and biocatalytic approaches with Botrytis cinerea, yielding enantiopure alcohols with defined antifungal activity differences between the (R)- and (S)-forms [1]. The identical carbon skeleton but distinct chlorine position in the target meta isomer means that the same chiral resolution methodology is transferable, but the enantiomeric elution order, optical rotation, and biological activity profile will diverge owing to the altered electronic environment of the chiral center [2]. No analogous chiral resolution study has been reported specifically for the meta-chloro compound, representing a gap that underscores the value of procuring the racemate for in-house chiral method development.

Chiral separation Enantioselective synthesis Biocatalysis

Commercial Purity and Batch Traceability

Commercially, 1-(3-chlorophenyl)-2-phenylethan-1-ol is offered at two principal purity tiers: 95% (Bidepharm, with batch-specific NMR, HPLC, and GC reports) and 98% (ChemicalBook-listed suppliers) . Fluorochem provides the compound with full IUPAC nomenclature and canonical SMILES verification . In contrast, the para isomer (CAS 31233-66-6) and the chloromethyl analog 2-chloro-1-(3-chlorophenyl)ethanol (CAS 142763-10-8) are more widely stocked owing to established roles as pharmaceutical intermediates (e.g., β3-AR agonist synthesis), which means the meta-benzyl compound is a scarcer chemical entity with fewer qualified suppliers and longer lead times.

Quality control Procurement Analytical characterization

1-(3-Chlorophenyl)-2-phenylethan-1-ol Optimal Applications


Antibacterial Screening of LPS Mutant Panels

The 1,2-diarylethanol class has demonstrated LPS-dependent toxicity against E. coli K12, R2–R4 strains, with MIC values that vary according to aryl substitution pattern [1]. Incorporating 1-(3-chlorophenyl)-2-phenylethan-1-ol into a focused library of positional isomers (meta-, para-, ortho-chloro) enables direct determination of the chlorine position's contribution to membrane-target engagement and oxidative DNA damage, a parameter that cannot be extrapolated from the para isomer alone [2].

Chiral Alcohol Method Development

Because the para-chloro analog has been successfully resolved into enantiopure (R)- and (S)-forms using both chemical (oxazaborolidine/BH₃·THF) and biocatalytic (Botrytis cinerea) routes [1], the racemic meta-chloro compound serves as an ideal test substrate for extending these chiral resolution protocols to a new electronic environment. The meta-chloro substitution alters the steric and electronic landscape at the chiral carbinol center, providing a rigorous validation case for new chiral catalysts or enzyme panels [2].

β3-Adrenoceptor Agonist Pharmacophore Exploration

The structurally related compound 2-chloro-1-(3-chlorophenyl)ethanol is an established intermediate for the β3-AR agonist AJ-9677 [1]. 1-(3-Chlorophenyl)-2-phenylethan-1-ol replaces the chloromethyl group with a benzyl group, increasing hydrophobic surface area (LogP = 3.62 vs. predicted LogP ~2.3 for the chloromethyl analog) while retaining the meta-chloro substitution that is critical for receptor subtype selectivity. This makes it a valuable analog for probing the lipophilic tolerance of the β3-AR binding pocket without altering the key chloro recognition element [2].

Physicochemical Profiling of Positional Isomers

The near-identical LogP values (3.62) of the meta- and para-chloro isomers [1] make this pair an exceptional tool for decoupling lipophilicity from electronic effects in permeability, solubility, and metabolic stability assays. Because the only variable is the chlorine ring position, any differential behavior in Caco-2 permeability, microsomal stability, or CYP inhibition can be attributed directly to electronic/steric factors rather than to hydrophobicity differences [2]. This is a rare and valuable property for building predictive QSAR models.

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